molecular formula C21H18O2 B14177678 6,8-Dimethyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one CAS No. 923026-83-9

6,8-Dimethyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one

Cat. No.: B14177678
CAS No.: 923026-83-9
M. Wt: 302.4 g/mol
InChI Key: UUDSGAWEMWVTPA-UHFFFAOYSA-N
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Description

6,8-Dimethyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one is a complex organic compound belonging to the class of naphthopyrans

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dimethyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of palladium-catalyzed reverse hydrogenolysis, which is a waste-free approach for synthesizing functionalized naphthopyrans .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of commercially available catalysts and reagents, along with optimized reaction conditions, is crucial for efficient production. Techniques such as flash chromatography and NMR spectroscopy are employed to confirm the chemical structure and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

6,8-Dimethyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthopyrans and related derivatives, such as:

Uniqueness

6,8-Dimethyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one stands out due to its unique structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

923026-83-9

Molecular Formula

C21H18O2

Molecular Weight

302.4 g/mol

IUPAC Name

6,8-dimethyl-10-phenyl-1H-benzo[g]isochromen-4-one

InChI

InChI=1S/C21H18O2/c1-13-8-14(2)16-10-17-19(11-23-12-20(17)22)21(18(16)9-13)15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3

InChI Key

UUDSGAWEMWVTPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C3C(=C(C2=C1)C4=CC=CC=C4)COCC3=O)C

Origin of Product

United States

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